5-(pyrrolidine-1-carbonyl)-1H-indazole
Description
The Indazole Heterocyclic Scaffold: A Privileged Core in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net This designation stems from its recurring presence in a multitude of compounds that exhibit a broad spectrum of pharmacological activities and interact with various biological targets. nih.govnih.gov The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups to optimize interactions with enzymes and receptors. researchgate.net
Indazole derivatives have been successfully developed into marketed drugs and are prevalent in clinical trials for treating a wide array of diseases. rsc.orgresearchgate.net The therapeutic applications are extensive, with indazole-containing compounds demonstrating anti-inflammatory, antimicrobial, anticancer, anti-HIV, and antiarrhythmic properties, among others. nih.govnih.govresearchgate.net The stability of the 1H-indazole tautomer, which is thermodynamically favored over the 2H-form, is a key feature in the design of these molecules. nih.gov The success of this scaffold underscores its versatility and importance as a foundational element in the design of novel therapeutic agents. researchgate.netresearchgate.net
Table 2: Examples of Marketed Drugs Featuring the Indazole Scaffold
| Drug Name | Therapeutic Use |
|---|---|
| Pazopanib | Tyrosine kinase inhibitor used in cancer therapy. nih.gov |
| Axitinib | Kinase inhibitor for the treatment of renal cell carcinoma. researchgate.net |
| Granisetron | Serotonin (B10506) 5-HT₃ receptor antagonist used as an antiemetic. researchgate.net |
| Benzydamine | Non-steroidal anti-inflammatory drug (NSAID). researchgate.net |
The Pyrrolidine (B122466) Moiety: Conformational Versatility and Pharmacological Significance
The pyrrolidine ring, a five-membered, saturated nitrogen-containing heterocycle, is another cornerstone of medicinal chemistry. frontiersin.orgnih.gov It is a core structure in numerous natural products, particularly alkaloids like nicotine, and is a key component in many synthetic, pharmacologically active molecules. frontiersin.orgnih.gov The significance of the pyrrolidine scaffold is highlighted by its frequent appearance in drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov
A primary advantage of the pyrrolidine moiety in drug design is its three-dimensional, non-planar structure. nih.gov This conformational flexibility, arising from sp³-hybridized carbon atoms, allows molecules to adopt specific spatial arrangements that can lead to high-affinity and selective binding to biological targets. nih.gov This contrasts with flat, aromatic rings and enables a more thorough exploration of pharmacophore space. nih.gov Pyrrolidine derivatives have demonstrated a vast range of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities. frontiersin.orgresearchgate.netresearchgate.net Its versatility makes it an attractive component for designing novel drug candidates with diverse therapeutic potential. nih.gov
Table 3: Examples of Bioactive Compounds and Drugs Containing the Pyrrolidine Moiety
| Compound/Drug | Primary Biological Activity/Use |
|---|---|
| Nicotine | Natural alkaloid with antioxidant and anti-inflammatory properties. nih.gov |
| Pramiracetam | Nootropic agent used for cognitive enhancement. |
| Aniracetam | Nootropic agent of the racetam chemical class. |
| (S)-Pyrrolidine-based CXCR4 Antagonists | Investigated for antimetastatic activity in cancer. nih.gov |
Synergistic Potential of Indazole-Pyrrolidine Hybrid Architectures in Bioactive Compounds
The strategic combination of well-established pharmacophores into a single hybrid molecule is a powerful approach in modern drug discovery. The compound 5-(pyrrolidine-1-carbonyl)-1H-indazole exemplifies this strategy by covalently linking the privileged indazole scaffold with the versatile pyrrolidine ring through a stable amide bond. This molecular hybridization aims to harness the advantageous properties of both moieties to create a novel chemical entity with potentially superior or unique biological activity. doi.org
The rationale for creating such hybrids is multifaceted. It can lead to compounds with dual modes of action, improved binding affinity through simultaneous interactions with multiple sites on a target protein, or enhanced pharmacokinetic profiles. Scientific literature documents the development of hybrid molecules featuring the indazole scaffold linked to other heterocyclic systems to achieve a wide range of therapeutic effects, including kinase inhibition and anticancer properties. doi.org Specifically, the synthesis of spiropyrrolidine compounds containing indazole moieties has been accomplished, demonstrating the chemical feasibility and interest in combining these two rings. beilstein-journals.org Furthermore, indazole-3-carboxamide derivatives, which share the core amide linkage with the title compound, have been successfully developed as selective serotonin receptor ligands. drugbank.com These examples underscore the potential of indazole-pyrrolidine hybrids to yield promising lead compounds for various therapeutic targets.
Table 4: Examples of Research on Indazole-Amide and Indazole-Pyrrolidine Hybrids
| Compound Class | Investigated Biological Target/Activity |
|---|---|
| N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides | Selective serotonin 4 receptor (5-HT₄R) antagonists with analgesic action. drugbank.com |
| Spiropyrrolidine-indazole hybrids | Synthesis of novel heterocyclic systems via 1,3-dipolar cycloaddition. beilstein-journals.org |
| Indazole-based EGFR kinase inhibitors | Potent inhibition of Epidermal Growth Factor Receptor (EGFR) for anticancer potential. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1H-indazol-5-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12(15-5-1-2-6-15)9-3-4-11-10(7-9)8-13-14-11/h3-4,7-8H,1-2,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQSTHPGIMHTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Pyrrolidine 1 Carbonyl 1h Indazole and Its Analogues
Strategies for the Construction of the Indazole Core
The formation of the bicyclic indazole system is a critical step in the synthesis of the target molecule. Various synthetic strategies have been developed to construct this privileged scaffold, ranging from classical cyclization reactions to modern metal-catalyzed processes.
Intramolecular Cyclization Reactions and Annulation Approaches
Intramolecular cyclization represents a fundamental and widely employed strategy for the synthesis of the indazole core. These reactions typically involve the formation of a key N-N bond or a C-N bond to close the five-membered pyrazole (B372694) ring onto a benzene (B151609) ring.
One common approach involves the cyclization of o-substituted arylhydrazones. For instance, the copper-catalyzed intramolecular Ullmann-type coupling of hydrazones derived from o-halogenated aryl aldehydes or ketones provides a direct route to 1-substituted-1H-indazoles. researchgate.netacs.org This method has been shown to be scalable and amenable to various functional groups. thieme-connect.com Another strategy involves the reductive cyclization of o-nitrobenzylidene amines, which can be promoted by various reducing agents to yield 2-aryl-2H-indazoles.
Annulation approaches, where a new ring is built onto an existing aromatic system, also provide a powerful means to construct the indazole skeleton. A [3+2] annulation strategy utilizing arynes and hydrazones has been developed to afford a variety of indazole derivatives. organic-chemistry.org Similarly, the reaction of pyrazoles with internal alkynes mediated by palladium catalysts can lead to the formation of 1H-indazoles through an oxidative benzannulation process. nih.gov
Table 1: Examples of Intramolecular Cyclization and Annulation Reactions for Indazole Synthesis
| Starting Material | Reagents and Conditions | Product | Reference |
| o-Halobenzaldehyde hydrazone | CuI, diamine ligand, microwave | 1-Aryl-1H-indazole | researchgate.net |
| o-Nitrobenzylidene amine | MoO₂Cl₂(dmf)₂, Ph₃P, microwave | 2-Aryl-2H-indazole | |
| Aryne precursor, N-tosylhydrazone | CsF or TBAF | 3-Substituted indazole | organic-chemistry.org |
| Pyrazole, internal alkyne | Pd(OAc)₂, P(tBu)₃·HBF₄ | Substituted 1H-indazole | nih.gov |
Metal-Catalyzed C-H Amination and Cross-Coupling Reactions
In recent years, transition metal-catalyzed C-H activation and amination have emerged as powerful and atom-economical methods for the synthesis of N-heterocycles, including indazoles. These reactions allow for the direct formation of C-N bonds, avoiding the need for pre-functionalized starting materials.
Rhodium(III)-catalyzed C-H activation/annulation of azoxy compounds with alkynes provides a regioselective route to 2H-indazoles. nih.govresearchgate.net Similarly, the reaction of ketoxime ethers with sulfonamides in the presence of a rhodium catalyst can lead to the formation of indazole derivatives through an intermolecular C-H amination and N-N bond formation sequence. nih.gov Copper-catalyzed intramolecular oxidative C-H amination of ketohydrazones has also been demonstrated as a practical method for synthesizing 1,3-disubstituted-1H-indazoles. researchgate.net
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are invaluable for the functionalization of the indazole core. rsc.org This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl groups at various positions of the indazole ring, providing a versatile tool for generating diverse analogues. rsc.orgnih.gov For example, 3-iodo-N-Boc indazole can be readily coupled with various boronic acids, followed by deprotection, to yield 3-aryl-1H-indazoles. nih.gov
Table 2: Metal-Catalyzed Reactions for Indazole Synthesis and Functionalization
| Reaction Type | Catalyst System | Substrates | Product | Reference |
| C-H Amination | [Cp*RhCl₂]₂, AgSbF₆ | Ketoxime ether, 4-toluenesulfonamide | Indazole derivative | nih.gov |
| C-H Amination | Cu(OAc)₂ | Ketohydrazone | 1,3-Diphenyl-1H-indazole | researchgate.net |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Iodo-N-Boc indazole, Arylboronic acid | 3-Aryl-1H-indazole | nih.gov |
| Cross-Coupling | PdCl₂(dppf), K₂CO₃ | Bromo-indazole carboxamide, Organoboronic acid | Substituted indazole derivative | rsc.org |
Multicomponent Reaction Protocols for Indazole Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. bohrium.com Several MCRs have been developed for the synthesis of the indazole scaffold.
A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, provides an efficient route to 2H-indazoles. organic-chemistry.org This method is notable for its use of a green solvent (polyethylene glycol) and ligand-free conditions. organic-chemistry.org Another approach involves a Ugi-type multicomponent reaction where ortho-nitrobenzaldehydes react with primary amines, TMS azide, and isocyanides to form indazole derivatives. acs.orgnih.gov
Synthesis of the Pyrrolidine (B122466) Moiety and its Derivatives
The pyrrolidine ring is another crucial component of 5-(pyrrolidine-1-carbonyl)-1H-indazole. The synthesis of this five-membered nitrogen heterocycle, particularly with stereochemical control, is a well-established area of organic chemistry.
Stereoselective Synthesis of Substituted Pyrrolidines
The stereoselective synthesis of substituted pyrrolidines is of great importance, as the stereochemistry of this moiety can significantly impact the biological activity of the final compound. One powerful method for achieving this is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. mappingignorance.org This reaction can generate up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.orgua.es
Another approach involves the diastereoselective reduction of highly substituted pyrroles. acs.orgnih.gov Heterogeneous catalytic hydrogenation of pyrrole (B145914) systems can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity. acs.orgnih.gov The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent of the pyrrole ring. acs.org
Table 3: Stereoselective Methods for Pyrrolidine Synthesis
| Method | Key Features | Example | Reference |
| Asymmetric 1,3-Dipolar Cycloaddition | High stereoselectivity, potential for four new stereocenters | Reaction of azomethine ylides with vinylarenes using Cu(I) or Ag(I) catalysts | mappingignorance.org |
| Diastereoselective Reduction of Pyrroles | Excellent diastereoselectivity, up to four new stereocenters | Hydrogenation of substituted pyrroles with rhodium-on-alumina | acs.org |
Ring-Closing Reactions for Pyrrolidine Formation
Ring-closing reactions are a cornerstone of heterocyclic synthesis, and they are frequently employed for the construction of the pyrrolidine ring. Ring-closing metathesis (RCM) of appropriate diene or enyne precursors catalyzed by ruthenium-based catalysts is a versatile and widely used method. acs.orgorganic-chemistry.org For instance, ring-closing enyne metathesis of substrates containing a basic or nucleophilic nitrogen atom can directly afford pyrrolidine derivatives in good yields under mild conditions. acs.orgorganic-chemistry.org
A more recent and innovative approach involves the photo-promoted ring contraction of pyridines. osaka-u.ac.jpresearchgate.net Irradiation of pyridines in the presence of a silylborane can lead to the formation of pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpresearchgate.net This method offers a novel entry into functionalized pyrrolidines from readily available starting materials. researchgate.net
Functionalization of Preformed Pyrrolidine Rings
A common and efficient strategy in the synthesis of complex molecules containing a pyrrolidine ring involves the use of a pre-existing, or "preformed," pyrrolidine scaffold. This approach leverages commercially available or readily synthesized pyrrolidine derivatives, which can then be functionalized and coupled to other molecular fragments. The five-membered pyrrolidine ring is a prevalent core structure in many biologically active compounds and pharmaceuticals.
Methodologies often begin with stable, optically pure cyclic precursors such as L-proline or 4-hydroxyproline. These starting materials provide a chiral pool from which a vast array of substituted pyrrolidines can be derived. The functionalization of these preformed rings is a key step in preparing them for subsequent coupling reactions. For the synthesis of this compound, the essential precursor is pyrrolidine itself. While pyrrolidine is commercially available, its derivatives may be synthesized through various means, including the reduction of proline or via cycloaddition reactions.
Another advanced method for creating functionalized pyrrolidines is through the ring contraction of more abundant pyridine (B92270) structures. This skeletal editing strategy can produce pyrrolidine derivatives bearing complex functionalities that are valuable synthons for further chemical transformations.
Formation of the 5-(Pyrrolidine-1-carbonyl) Linkage on the Indazole Scaffold
The central transformation in the synthesis of the target compound is the creation of the robust amide bond connecting the pyrrolidine nitrogen to the C5 position of the indazole ring. This requires a two-pronged approach: first, the regioselective installation of a carboxylic acid or a related functional group at the C5 position of the indazole, and second, the efficient coupling of this intermediate with pyrrolidine.
The formation of the amide bond between 1H-indazole-5-carboxylic acid and pyrrolidine is a standard yet critical step that relies on well-established coupling chemistry. The reaction involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the secondary amine of pyrrolidine. A variety of coupling agents have been developed to facilitate this transformation with high efficiency and under mild conditions, minimizing side reactions. nih.gov
The choice of coupling agent is crucial for achieving high yields and purity. These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby generating a highly reactive acyl intermediate. This intermediate is then readily attacked by pyrrolidine to form the desired amide. atlanchimpharma.com The selection of a specific reagent and conditions often depends on the scale of the reaction, the presence of other functional groups, and cost-effectiveness. A one-pot reaction system using reagents like 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc2O) has been shown to be effective for the N-acylation of various nitrogen-containing heterocycles with carboxylic acids. asiaresearchnews.com
Below is a table summarizing common amide coupling agents used in organic synthesis, which are applicable to the formation of the 5-(pyrrolidine-1-carbonyl) linkage.
| Coupling Reagent | Full Name | Activating Mechanism | Byproducts |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive O-acylisourea intermediate. | Tetramethylurea |
| CDI | 1,1'-Carbonyldiimidazole | Forms an acyl-imidazole intermediate. | Imidazole, CO2 |
| EDC/DCC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate. | Substituted ureas |
| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Forms an active ester intermediate. | Tetramethylurea |
A key challenge in the synthesis is the introduction of a functional group at the C5 position of the indazole ring, which serves as the handle for the subsequent amide coupling. The benzene portion of the indazole ring is less reactive than the pyrazole portion, making direct C-H functionalization challenging without a directing group. nih.gov
Several strategies have been developed to achieve regioselective C5 functionalization:
Synthesis from Pre-functionalized Precursors: A common route involves starting with a commercially available benzene derivative that already contains substituents at the desired positions. For example, a substituted o-toluidine (B26562) can undergo diazotization followed by cyclization to form the indazole ring with the desired substituent already in place at the C5 position.
Directed C-H Functionalization: Modern synthetic methods employ directing groups to achieve regioselectivity. A directing group installed on the indazole nitrogen can guide a transition metal catalyst (e.g., Palladium, Rhodium) to activate a specific C-H bond on the benzene ring, including at the C5 position. nih.govnih.gov While functionalization at C7 and C3 is more commonly reported, conditions can be optimized to favor C5 substitution. researchgate.net
Halogen-Metal Exchange: Starting with a 5-bromo-1H-indazole, a halogen-metal exchange followed by quenching with carbon dioxide (CO2) is a reliable method to install the C5-carboxylic acid. 5-Bromo-1H-indazole-3-carboxylic acid can be synthesized by the bromination of indazole-3-carboxylic acid. chemicalbook.com
The table below outlines common synthetic routes to the key intermediate, 1H-indazole-5-carboxylic acid.
| Starting Material | Reagents and Conditions | Description |
| 5-Methyl-1H-indazole | 1. N-protection (e.g., Boc2O) 2. Oxidation (e.g., KMnO4) 3. N-deprotection | Oxidation of the C5-methyl group to a carboxylic acid. Protection of the indazole nitrogen is often required to prevent side reactions. |
| 5-Bromo-1H-indazole | 1. N-protection (e.g., SEM-Cl) 2. n-BuLi, THF, -78 °C 3. CO2 (dry ice) 4. Acidic workup & deprotection | Lithiation of the C5 position via halogen-metal exchange, followed by carboxylation with CO2. |
| 1H-Indazole | 1. N-protection 2. Friedel-Crafts Acylation (e.g., AcCl, AlCl3) 3. Haloform Reaction (e.g., NaOBr) 4. N-deprotection | Introduction of an acetyl group at C5, which is then oxidized to a carboxylic acid. Regioselectivity can be an issue. |
Chemo- and Regioselectivity in the Synthesis of this compound Derivatives
Achieving high selectivity is paramount throughout the synthesis of this compound and its derivatives. The indazole nucleus presents a significant regioselectivity challenge due to the presence of two nitrogen atoms, N1 and N2. beilstein-journals.org
Regioselectivity at the Indazole Nitrogens: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. beilstein-journals.org However, reactions such as alkylation or acylation can often yield a mixture of N1 and N2 substituted products. The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. d-nb.info
N-Protection Strategy: To avoid ambiguity and ensure the final product is the desired 1H-indazole isomer, a protecting group strategy is often employed. The indazole nitrogen can be protected, for instance, with a tert-butoxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group. nih.gov After the C5-amide bond is formed, the protecting group is removed in the final step to yield the target compound.
Condition-Controlled Selectivity: Recent studies have shown that high regioselectivity can be achieved without protecting groups by carefully selecting the reaction conditions. For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for many indazole derivatives. d-nb.info Conversely, other conditions might favor the N2 position. researchgate.net For N-acylation, the N1-acyl indazole is often the thermodynamically favored product, and isomerization from the N2-acyl intermediate can occur. beilstein-journals.orgresearchgate.net
Chemoselectivity: Chemoselectivity refers to the ability to react with one functional group in the presence of other, potentially reactive groups. In the synthesis of this compound, the primary chemoselectivity challenge arises during the amide coupling step. The coupling conditions must be mild enough to avoid reacting with the indazole N-H bond or any other sensitive functional groups on either the indazole or a substituted pyrrolidine ring. Modern peptide coupling reagents are generally highly chemoselective for the reaction between a carboxylic acid and an amine, making them well-suited for this transformation.
Structure Activity Relationship Sar Investigations of 5 Pyrrolidine 1 Carbonyl 1h Indazole Derivatives
Modulation of the Indazole Ring: Impact on Biological Activity and Selectivity
The bicyclic indazole ring offers multiple positions for substitution, allowing for fine-tuning of a compound's interaction with its biological target.
Modifications at various positions on the indazole ring have been shown to be critical for the biological activity of these derivatives. The nature and position of these substituents can drastically alter a compound's potency and selectivity for specific targets, such as kinases and ion channels.
At the N1 position , substitution is a common strategy to explore the binding pocket of target enzymes. In a study of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, introducing a three-carbon linker at the N1 position of an indazole-3-carboxamide scaffold significantly enhanced activity. For instance, attaching a piperidine (B6355638) ring via this linker led to a compound with an IC₅₀ of 36 μM, while capping it with a 2,3-dioxoindoline moiety resulted in a more potent inhibitor with an IC₅₀ of 6.8 μM. nih.gov Similarly, for haspin kinase inhibitors based on a 5-(4-pyridinyl)indazole scaffold, N1-acylation with m-hydroxyphenyl acetic acid produced a highly potent compound with an IC₅₀ of 78 nM. researchgate.net
The C3 position is also pivotal. For indazole-3-carboxamides designed as IDO1 enzyme inhibitors, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be essential for potent inhibitory activity. nih.gov In a different context, for antitumor 1H-indazole-3-amine derivatives, introducing active groups like mercapto acetamide (B32628) or piperazine (B1678402) acetamide at the C3 position was explored to enhance solubility and target engagement. mdpi.com
Substituents on the benzene (B151609) portion of the indazole ring, particularly at the C5 and C6 positions , play a crucial role in modulating activity. In the development of antitumor 3,5-disubstituted indazole derivatives, the introduction of various substituted aromatic groups at the C5 position via Suzuki coupling was a key strategy. mdpi.com It was found that a 3-fluorophenyl group at C5 was critical for activity against the K562 cancer cell line. mdpi.com Replacing this with 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl groups led to a 2- to 10-fold decrease in inhibitory activity. mdpi.com For IDO1 inhibitors, SAR analysis indicated that substituent groups at both the C4 and C6 positions of the indazole scaffold were crucial for inhibition. nih.gov
The following table summarizes the impact of various substituents on the biological activity of indazole derivatives.
| Target | Indazole Position | Substituent | Observed Activity | Reference |
|---|---|---|---|---|
| PARP-1 | N1 | -(CH₂)₃-piperidine | IC₅₀ = 36 μM | nih.gov |
| PARP-1 | N1 | -(CH₂)₃-(2,3-dioxoindoline) | IC₅₀ = 6.8 μM | nih.gov |
| Haspin Kinase | N1 | -C(O)CH₂-(3-hydroxyphenyl) | IC₅₀ = 78 nM | researchgate.net |
| Antitumor (K562 cells) | C5 | 3-Fluorophenyl | Potent Activity | mdpi.com |
| Antitumor (K562 cells) | C5 | 4-Methoxyphenyl | Reduced Activity (2-10 fold) | mdpi.com |
| IDO1 | C4 & C6 | Various Substituents | Crucial for Inhibition | nih.gov |
Altering the core bicyclic structure through ring fusion or heteroatom variation (bioisosteric replacement) is a sophisticated strategy to explore new chemical space and improve pharmacological properties. Indazole itself is often considered a bioisostere of indole (B1671886). cambridgemedchemconsulting.com
In the context of calcium-release activated calcium (CRAC) channel blockers, a direct comparison was made between indazole-3-carboxamides and analogous pyrazoles fused with 5- or 6-membered saturated carbon rings. nih.gov This study revealed that such ring fusions could be highly beneficial. For example, an indazole derivative with a 3,5-difluoro-4-pyridyl group was only weakly active, whereas the corresponding 5- and 6-fused pyrazole (B372694) analogs were highly potent, with one compound exhibiting an IC₅₀ of 0.65 μM. nih.gov This demonstrates that a fused ring system can present the key pharmacophoric elements in a more favorable conformation for binding than the parent indazole.
The concept of bioisosteric replacement can also be applied more broadly. Heterocyclic rings like pyrazole, benzimidazole (B57391), or pyrrolopyrimidine can be substituted for the indazole core to modulate properties such as metabolic stability, plasma protein binding, and target selectivity. cambridgemedchemconsulting.com The synthesis of more complex fused systems, such as pyrrolidone fused pyrimido[1,2-b]indazoles, has also been reported, highlighting the chemical tractability of creating novel, rigid scaffolds based on the indazole template. rsc.org
| Target | Original Scaffold | Bioisosteric/Fused Scaffold | Key Finding | Reference |
|---|---|---|---|---|
| CRAC Channel | Indazole | 5- and 6-membered ring-fused pyrazole | Fused pyrazoles showed significantly higher potency for certain substituents. | nih.gov |
| General | Indole | Indazole | Indazole is a common bioisostere for indole, often improving pharmacokinetic properties. | cambridgemedchemconsulting.com |
| General | Indazole | Pyrrolidone fused pyrimido[1,2-b]indazole | Demonstrates the feasibility of creating complex, rigid fused systems from the indazole core. | rsc.org |
Structural Variations of the Pyrrolidine-1-carbonyl Moiety
The pyrrolidine-1-carbonyl group is not merely a linker but an active component of the pharmacophore, where stereochemistry, conformation, and the nature of the carbonyl group itself are critical determinants of receptor binding and biological activity.
The non-planar, sp³-hybridized nature of the pyrrolidine (B122466) ring means that its substituents can exist in distinct spatial arrangements, and the biological target can often differentiate between these stereoisomers. nih.gov The absolute stereochemistry of substituents on the pyrrolidine ring is frequently a decisive factor for activity.
In a series of N-substituted prolinamido indazoles developed as Rho kinase (ROCK I) inhibitors, the stereochemistry of the proline (pyrrolidine) moiety was investigated. nih.gov For derivatives based on a (1H-indazole-5-yl)-pyrrolidine-3-carboxamide scaffold, the (S)-enantiomer displayed higher activity than the corresponding (R)-enantiomer. nih.gov However, in the analogous 2-carboxamide (B11827560) series, both (R)- and (S)-enantiomers exhibited similar activity, suggesting that the importance of stereochemistry is dependent on the attachment point to the indazole core. nih.gov Further studies on 1,3,4-trisubstituted pyrrolidines as CCR5 receptor antagonists also found that biological activity was highly dependent on both the regiochemistry and the absolute stereochemistry of the pyrrolidine ring. nih.gov
The following table highlights the influence of pyrrolidine stereochemistry on ROCK I inhibition.
| Target | Scaffold | Stereoisomer | Relative Activity | Reference |
|---|---|---|---|---|
| ROCK I | (1H-indazol-5-yl)-pyrrolidine-3-carboxamide | (S)-enantiomer | Higher activity | nih.gov |
| ROCK I | (1H-indazol-5-yl)-pyrrolidine-3-carboxamide | (R)-enantiomer | Lower activity | nih.gov |
| ROCK I | (1H-indazol-5-yl)-pyrrolidine-2-carboxamide | (R)- and (S)-enantiomers | Similar activity | nih.gov |
The five-membered pyrrolidine ring is not flat but exists in a dynamic equilibrium of puckered conformations, typically described as "envelope" or "twist" forms (a phenomenon known as pseudorotation). nih.gov Furthermore, the amide bond between the pyrrolidine nitrogen and the carbonyl carbon can exist in either a cis or trans conformation. This conformational heterogeneity is critical, as a biological receptor may selectively bind to only one preferred conformer. nih.gov
The cis/trans isomerization of the Xaa-Pro (in this case, Indazole-CO-Pyrrolidine) peptide bond is a particularly important factor. frontiersin.org While the trans form is generally more stable, the energy barrier for isomerization is low enough that both conformers can exist in solution. frontiersin.org Studies on proline-containing peptides have shown that receptor binding can be highly specific to one isomer. For example, the interaction between the prolactin receptor and the 14-3-3 protein showed a binding affinity for the cis conformer that was three orders of magnitude higher than for the trans conformer. acs.orgresearchgate.net This demonstrates that the receptor's binding groove can impose strict structural constraints, effectively selecting for a single, active conformation from the available ensemble. acs.orgresearchgate.net Therefore, the inherent flexibility of the pyrrolidine ring and its attached carbonyl linker allows the molecule to adopt a specific three-dimensional shape required for optimal interaction with a receptor. nih.gov
Replacing the carbonyl group of the pyrrolidine-1-carbonyl moiety with alternative linkers can significantly impact a compound's properties by altering its geometry, flexibility, and hydrogen-bonding capacity.
In a study of soybean lipoxygenase inhibitors, researchers compared N-substituted pyrroles conjugated with indazole moieties through either a standard carboxamide (-C(O)-) linker or a reduced methylene (B1212753) amine (-CH₂-) linker. nih.gov The reduction of the carbonyl group to a methylene group led to a distinct pharmacological profile, indicating that this linker is a critical determinant of activity. nih.gov
The flexibility of the linker has also been shown to be important. In the development of ROCK I inhibitors, derivatives with a flexible benzyl (B1604629) substituent on the pyrrolidine nitrogen were superior to those with a more rigid benzoyl substituent. nih.gov This suggests that the ability of the side chain to freely rotate and adopt an optimal binding conformation is beneficial for activity against this target. nih.gov
Broader strategies in medicinal chemistry involve the bioisosteric replacement of the amide bond with other functional groups. drughunter.com Heterocyclic rings such as 1,2,4-triazoles or 1,3,4-oxadiazoles can act as metabolically stable mimics of the amide linkage. drughunter.comresearchgate.net Another emerging strategy is the use of a trifluoroethylamine motif, where the electronegative group mimics the carbonyl while potentially enhancing metabolic stability and altering basicity. drughunter.com These alternative linkers offer a powerful toolkit for modulating the properties of the 5-(pyrrolidine-1-carbonyl)-1H-indazole scaffold.
Pharmacophore Elucidation and Ligand Design Principles
The design of novel and potent analogs of this compound hinges on a thorough understanding of their pharmacophoric features—the essential spatial and electronic characteristics required for optimal interaction with a biological target.
Identification of Key Interacting Features
Pharmacophore models for indazole-based inhibitors often highlight the critical role of the bicyclic indazole core as a key recognition element. For derivatives of this compound, the essential interacting features can be dissected into several key components:
The Indazole Core: The 1H-indazole ring system itself is a crucial pharmacophoric element. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, while the aromatic nature of the entire bicyclic system allows for crucial π-π stacking or hydrophobic interactions with the target protein. Computational docking studies on related indazole-5-carboxamides have provided insights into their binding modes, suggesting that the indazole moiety often anchors the ligand within the binding pocket. nih.gov
The Carbonyl Group: The carbonyl oxygen of the amide linker is a potent hydrogen bond acceptor. This feature is consistently identified as a critical interaction point in pharmacophore models of related carboxamide-containing ligands. Its ability to form strong hydrogen bonds with amino acid residues like arginine or tyrosine within a receptor's active site is often a determining factor for binding affinity.
A generalized pharmacophore model for this class of compounds would therefore typically include a hydrogen bond donor/acceptor feature associated with the indazole N-H, a hydrogen bond acceptor from the carbonyl oxygen, and a hydrophobic region corresponding to the pyrrolidine ring and the benzene portion of the indazole core.
Bioisosteric Replacements and Scaffold Hopping Strategies
To enhance potency, selectivity, and pharmacokinetic properties, medicinal chemists employ strategies such as bioisosteric replacement and scaffold hopping. These approaches aim to modify the lead compound while retaining its key interacting features.
Bioisosteric Replacements:
Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, leading to a molecule with a similar biological response. drughunter.comcambridgemedchemconsulting.com For this compound derivatives, several bioisosteric replacements can be envisioned:
Pyrrolidine Ring Analogs: The pyrrolidine ring can be replaced with other cyclic amines to explore different hydrophobic interactions and conformational preferences. The goal of such replacements is often to improve metabolic stability or solubility.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Pyrrolidine | Piperidine | Larger ring size, may alter vector projection and hydrophobic interactions. |
| Pyrrolidine | Azetidine | Smaller ring size, can probe space limitations within the binding pocket and improve solubility. nih.gov |
| Pyrrolidine | Morpholine | Introduction of a polar heteroatom to improve solubility and potentially form additional hydrogen bonds. |
Amide Bond Isosteres: The amide bond, while crucial for interaction, can be susceptible to enzymatic cleavage. Replacing it with more stable isosteres can improve the metabolic profile of the compound.
| Original Moiety | Bioisosteric Replacement | Rationale |
| Amide | 1,2,4-Oxadiazole | Mimics the hydrogen bonding properties of the amide while offering enhanced metabolic stability. drughunter.com |
| Amide | 1,2,3-Triazole | A well-established amide bioisostere that can maintain key interactions and improve pharmacokinetic properties. drughunter.com |
| Amide | Methanimine | Can act as a linker to maintain the connection between the indazole core and the substituent. nih.gov |
Scaffold Hopping Strategies:
Scaffold hopping involves the replacement of the central core of a molecule with a structurally different scaffold while preserving the spatial arrangement of the key interacting groups. nih.govrsc.org This strategy is employed to discover novel chemical entities with improved properties or to circumvent existing patents.
For derivatives of this compound, a common scaffold hopping approach involves replacing the indazole core with other bicyclic or even monocyclic aromatic systems that can present the key pharmacophoric features in a similar spatial orientation.
A notable example is the scaffold hop from an indole to an indazole core. nih.govrsc.org In the context of developing dual MCL-1/BCL-2 inhibitors, researchers successfully transitioned from an indole-based lead to an indazole framework, demonstrating that the indazole can serve as an effective bioisostere for the indole nucleus while offering different physicochemical properties. nih.govrsc.org
| Original Scaffold | Hopped Scaffold | Key Interacting Groups Maintained |
| 1H-Indole | 1H-Indazole | Aromatic system for π-stacking, hydrogen bond donor/acceptor capabilities. nih.govrsc.org |
| 1H-Indazole | Benzimidazole | Similar bicyclic aromatic structure with hydrogen bonding potential. |
| 1H-Indazole | Imidazopyridine | Bicyclic heteroaromatic system that can mimic the spatial arrangement of the indazole core. |
These ligand design principles, based on a solid understanding of the pharmacophore of this compound derivatives, provide a rational framework for the design of new analogs with potentially superior therapeutic profiles.
Biochemical Interactions and in Vitro Biological Activity of 5 Pyrrolidine 1 Carbonyl 1h Indazole and Its Analogues
Mechanism of Action Studies on Molecular Targets
The biological activity of these compounds is rooted in their ability to bind with high affinity and specificity to enzymes and receptors, thereby modulating their function.
Enzyme inhibition is a primary mechanism through which indazole and pyrrolidine (B122466) derivatives exert their effects. nih.gov The potency of an inhibitor is often quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). nih.gov Kinetic studies can reveal the mode of inhibition, such as competitive, uncompetitive, or mixed inhibition, which describes how the inhibitor interacts with the enzyme and its substrate. nih.govnih.gov
For analogues containing the pyrrolidine scaffold, significant binding affinities have been reported. For instance, a series of pyrrolidine derivatives developed as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia sequence 1 (Mcl-1) demonstrated potent inhibitory activities, with some compounds showing Ki values in the nanomolar range. nih.gov Compound 18 from this series, for example, exhibited a Ki of 0.077µM. nih.gov Molecular docking studies on structurally related compounds, such as benzimidazole-based PARP-1 inhibitors, have elucidated the specific interactions driving this affinity. These interactions often include hydrogen bonds with key amino acid residues like Gly-863 and Ser-904 in the enzyme's active site, as well as π-π stacking interactions with residues such as Tyr-907. nih.gov
Table 1: Enzyme Inhibition Data for Selected Analogues
| Compound | Target Enzyme | Inhibition Value (Ki) | Reference |
|---|---|---|---|
| Compound 18 (pyrrolidine derivative) | Mcl-1 | 0.077 µM | nih.gov |
| Gossypol (control) | Mcl-1 | 0.18 µM | nih.gov |
In addition to enzyme inhibition, analogues of 5-(pyrrolidine-1-carbonyl)-1H-indazole can function by modulating cell surface receptors. The pyrrolidine ring is a versatile scaffold that allows for stereochemical diversity, which is crucial for specific receptor recognition. nih.gov
Functional assays have confirmed the antagonist activity of related compounds on various receptors. For example, certain (S)-pyrrolidine derivatives have been identified as potent antagonists of the CXCR4 chemokine receptor, with one compound showing an IC50 value of 79 nM in an assay that measured the competitive displacement of a fluorescent antibody. nih.gov Other studies have focused on the 5-HT3 receptor. Anpirtoline, a compound with structural similarities, acts as a 5-HT3 receptor antagonist. nih.gov In radioligand binding studies, it inhibited the binding of [3H]-(S)-zacopride to 5-HT3 recognition sites with a pKi of 7.53. nih.gov Functional assays using N1E-115 neuroblastoma cells showed that it concentration-dependently inhibited 5-HT-induced cation influx through the 5-HT3 receptor channel. nih.gov
Table 2: Receptor Modulation Data for Selected Analogues
| Compound Class/Name | Target Receptor | Activity | Value | Reference |
|---|---|---|---|---|
| (S)-pyrrolidine derivative | CXCR4 | Antagonist | IC50 = 79 nM | nih.gov |
| Anpirtoline | 5-HT3 | Antagonist | pKi = 7.53 | nih.gov |
Evaluation of Activity against Specific Biological Pathways
The modulation of specific enzymes and receptors by these compounds leads to the disruption of key biological pathways, many of which are critical for cell growth and survival.
The indazole core is a well-established scaffold for the development of potent kinase inhibitors. oncotarget.com Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. Analogues based on the indazole structure have shown potent inhibitory activity against several kinases.
Notably, indazole derivatives have been developed as highly potent inhibitors of Tyrosine Threonine Kinase (TTK), a key regulator of the mitotic spindle checkpoint. nih.govnih.gov A screening and optimization campaign led to the identification of an indazole core with sulfamoylphenyl and acetamido moieties, culminating in compound CFI-400936 , a potent TTK inhibitor with an IC50 of 3.6 nM. nih.gov Further optimization by replacing a polar sulfonamide group with a heterocycle resulted in 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides, which were potent TTK inhibitors with IC50 values often below 10 nM. nih.gov Compound CFI-401870 from this series was selected for further preclinical evaluation due to its high potency and low off-target activity. nih.gov The indazole structure has also been utilized as a scaffold for inhibitors of other kinases, such as PI3K. oncotarget.com
Table 3: Kinase Inhibition Data for Indazole Analogues
| Compound | Target Kinase | Inhibition Value (IC50) | Reference |
|---|---|---|---|
| CFI-400936 | TTK | 3.6 nM | nih.gov |
| CFI-401870 (and related compounds) | TTK | < 10 nM | nih.gov |
| HS-106 (imidazopyridine derivative) | PI3Kα | 11 nM | oncotarget.com |
Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA single-strand break repair. youtube.com Inhibitors of PARP, which often feature structures analogous to the indazole-carboxamide framework, have become a significant class of anticancer agents. nih.govsemanticscholar.org The mechanism of PARP inhibitors is twofold.
First, they act as catalytic inhibitors by competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the catalytic site. nih.gov This prevents the synthesis of poly(ADP-ribose) chains, which are necessary to signal and recruit other DNA repair proteins to the site of damage. youtube.comresearchgate.net
Second, and more potently, many PARP inhibitors function by "trapping" the PARP enzyme on the DNA at the site of a single-strand break. nih.gov This PARP-DNA complex is highly cytotoxic because it obstructs DNA replication, leading to the formation of double-strand breaks. researchgate.net In cells with deficient homologous recombination repair (such as those with BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death, a concept known as synthetic lethality. nih.gov This trapping mechanism is considered more cytotoxic than simple catalytic inhibition. nih.gov
The versatility of the core structures found in this compound allows for interaction with other diverse biochemical targets. Among these is the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel involved in various physiological processes. nih.gov As previously mentioned, compounds with structural similarities to the subject molecule can act as antagonists at this receptor. nih.gov Antagonism of the 5-HT3 receptor blocks the channel from opening in response to serotonin, inhibiting the rapid influx of cations that would normally occur. nih.gov This modulation can impact signaling pathways related to nausea and nociception. nih.gov
Assessment of Potency and Selectivity in In Vitro Biochemical Assays
The indazole scaffold is a prominent feature in numerous compounds evaluated in drug discovery programs, known for its ability to act as a bioisostere for indoles. semanticscholar.org Derivatives of 1H-indazole-3-carboxamide, which are structurally related to this compound, have been investigated for their potency and selectivity against various biological targets. A significant area of research has been the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are crucial for DNA damage repair. nih.gov
Analogues of indazole carboxamide have demonstrated potent inhibition of PARP enzymes. For instance, the compound MK-4827, chemically identified as 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, shows excellent inhibitory activity against PARP-1 and PARP-2 with IC50 values of 3.8 nM and 2.1 nM, respectively. researchgate.net Further development in this class has led to next-generation inhibitors like AZD5305, which displays remarkable selectivity for PARP1, with a 500-fold greater affinity for PARP1 over PARP2. nih.gov Another potent inhibitor, ABT-888 (Veliparib), which is a 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide, exhibits strong potency against both PARP-1 and PARP-2 with a Ki of 5 nM. researchgate.net
In the context of anti-inflammatory research, various indazole derivatives have been assessed for their ability to inhibit cyclooxygenase-2 (COX-2). The IC50 values for different indazoles to inhibit COX-2 ranged from 12.32 to 23.42 μM. nih.gov Among the tested compounds in one study, 5-aminoindazole (B92378) showed the highest activity in inhibiting COX-2 across all concentrations used. nih.gov
Furthermore, indazole-3-carboxamide derivatives have been identified as potent and selective ligands for the serotonin 4 receptor (5-HT(4)R). nih.govdrugbank.com Specific analogues were developed that showed high selectivity over the serotonin 2A receptor and the hERG potassium ion channel, highlighting the tunability of the indazole scaffold for achieving target selectivity. nih.govdrugbank.com In antiviral research, certain 1-aminobenzyl-1H-indazole-3-carboxamide analogues have shown high potency and selectivity against the Hepatitis C virus (HCV). For example, analogue 5n had an IC50 of 0.013 μM and an EC50 of 0.018 μM, while analogue 5t showed an IC50 of 0.007 μM and an EC50 of 0.024 μM. nih.gov
Table 1: In Vitro Potency and Selectivity of Selected Indazole Analogues
| Compound/Analogue Class | Target | Potency (IC50/Ki) | Selectivity Profile | Reference |
|---|---|---|---|---|
| MK-4827 | PARP-1 | 3.8 nM | Potent against both PARP-1 and PARP-2 | researchgate.net |
| MK-4827 | PARP-2 | 2.1 nM | Potent against both PARP-1 and PARP-2 | researchgate.net |
| AZD5305 | PARP1 | Not specified | ~500-fold selective for PARP1 over PARP2 | nih.gov |
| ABT-888 (Veliparib) | PARP-1/PARP-2 | 5 nM (Ki) | Potent against both PARP-1 and PARP-2 | researchgate.net |
| Indazole Derivatives | COX-2 | 12.32 - 23.42 µM | Inhibitory action on cyclooxygenase | nih.gov |
| 1-aminobenzyl-1H-indazole-3-carboxamide (5n) | Hepatitis C Virus | 0.013 µM | Selective antiviral agent | nih.gov |
| 1-aminobenzyl-1H-indazole-3-carboxamide (5t) | Hepatitis C Virus | 0.007 µM | Selective antiviral agent | nih.gov |
| 1H-indazole-3-carboxamide derivatives | 5-HT(4)R | Not specified | High selectivity over 5-HT(2A)R and hERG channel | nih.govdrugbank.com |
Exploration of Specific Biological Applications
The diverse biological activities of indazole-containing derivatives have prompted investigations into several therapeutic areas. nih.govpnrjournal.com
Anticancer Mechanisms A primary anticancer mechanism for indazole carboxamide analogues is the inhibition of PARP enzymes. nih.gov PARP-1 and PARP-2 are essential for repairing single-strand DNA breaks. nih.gov By inhibiting these enzymes, single-strand breaks accumulate, which are then converted to more lethal double-strand breaks during cell division. mdpi.com In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this inhibition leads to a synthetic lethal effect, causing selective cancer cell death. nih.govmdpi.com PARP inhibitors not only block the catalytic activity of the enzyme but can also "trap" the PARP enzyme on the DNA, which is a highly cytotoxic lesion. researchgate.netnih.gov Compounds based on the indazole carboxamide scaffold have shown the ability to inhibit the proliferation of cancer cells with mutant BRCA-1 and BRCA-2. researchgate.net For example, certain pyrrolidine-containing benzimidazole (B57391) carboxamides exhibited single-digit nanomolar cellular potency and inhibited the proliferation of cancer cells with BRCA mutations. nih.govresearchgate.net
Anti-inflammatory Mechanisms at Cellular Level Indazole derivatives have demonstrated significant anti-inflammatory activity. nih.govresearchgate.net The underlying cellular mechanisms involve the modulation of key inflammatory pathways. mdpi.com Studies have shown that these compounds can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govresearchgate.net The inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs. nih.gov In addition to COX-2 inhibition, indazole derivatives may exert their effects by reducing the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net These compounds have also been shown to possess free radical scavenging activity, which can mitigate oxidative stress associated with inflammation. nih.gov
Antiviral Potential Indazole and its analogues have been explored for their antiviral properties. nih.gov Specific 1-aminobenzyl-1H-indazole-3-carboxamide analogues were identified as potent and selective inhibitors of the Hepatitis C virus (HCV). nih.gov The mechanism of antiviral action for such compounds can occur at different stages of the viral life cycle, including hindering viral multiplication within host cells, preventing viral adsorption onto the host cell surface, or exerting a direct virucidal effect on the virus particles. nih.govmdpi.com For instance, some pyridobenzothiazolone (PBTZ) analogues, which share heterocyclic structural motifs, have shown broad-spectrum activity by inhibiting virus infection at different steps of the replicative cycle. mdpi.com
Antibacterial Potential The antibacterial activity of compounds containing indazole or pyrrolidine rings has been reported against a range of bacteria. nih.govnih.govbohrium.com For example, certain N-methyl-3-aryl indazoles were found to be active against bacterial strains such as Bacillus cereus, Escherichia coli, and Xanthomonas campestris. researchgate.net Similarly, some thiazole-based pyrrolidine derivatives have been shown to selectively inhibit Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. bohrium.combiointerfaceresearch.com While the precise mechanism of action for this compound is not detailed, the general activity of these structural classes suggests potential for disrupting bacterial growth and viability. researchgate.net
Table 2: Summary of Biological Applications and Cellular Mechanisms
| Biological Application | Primary Cellular Mechanism(s) | Target Cells/Pathogens | Reference |
|---|---|---|---|
| Anticancer | Inhibition and trapping of PARP-1/PARP-2, leading to synthetic lethality. | BRCA-deficient cancer cells (e.g., breast, ovarian) | nih.govresearchgate.netnih.gov |
| Anti-inflammatory | Inhibition of COX-2, reduction of pro-inflammatory cytokines (TNF-α, IL-1β), free radical scavenging. | Inflammatory cells (e.g., macrophages) | nih.govresearchgate.net |
| Antiviral | Inhibition of viral replication and other life cycle stages. | Hepatitis C Virus (HCV) | nih.gov |
| Antibacterial | Inhibition of bacterial growth. | Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli) bacteria | bohrium.comresearchgate.netbiointerfaceresearch.com |
Advanced Analytical Methodologies for the Characterization of 5 Pyrrolidine 1 Carbonyl 1h Indazole
Spectroscopic Characterization (e.g., NMR, HRMS, IR)
Spectroscopic techniques are indispensable for elucidating the molecular structure of 5-(pyrrolidine-1-carbonyl)-1H-indazole. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition with high precision, and Infrared (IR) spectroscopy identifies characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for structural elucidation. For this compound, both ¹H and ¹³C NMR spectra would be acquired to map out the complete structure.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. The indazole ring protons would typically appear in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns (doublets, triplets, etc.) confirming their relative positions. The pyrrolidine (B122466) ring protons would be found in the aliphatic region (typically δ 1.8-4.0 ppm). The protons closer to the nitrogen atom and the carbonyl group would be shifted further downfield. nih.govnih.gov
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the amide would be highly deshielded, appearing significantly downfield (e.g., δ ~168-172 ppm). Carbons of the aromatic indazole ring would resonate in the typical range of δ 110-140 ppm, while the aliphatic carbons of the pyrrolidine ring would appear upfield (e.g., δ 24-50 ppm). mdpi.com
Illustrative ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Proton) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Indazole-NH | ~13.1 | Broad Singlet | N1-H |
| Indazole-H4 | ~8.3 | Doublet | Aromatic CH |
| Indazole-H7 | ~8.1 | Singlet | Aromatic CH |
| Indazole-H6 | ~7.6 | Doublet | Aromatic CH |
| Pyrrolidine-CH₂ (α to N, C=O) | ~3.6 | Triplet | N-CH₂ |
| Pyrrolidine-CH₂ (α to N) | ~3.5 | Triplet | N-CH₂ |
| Pyrrolidine-CH₂ (β to N) | ~1.9 | Multiplet | CH₂-CH₂ |
| Pyrrolidine-CH₂ (β to N) | ~1.8 | Multiplet | CH₂-CH₂ |
Note: This table represents expected values based on chemical principles and data for related structures. Actual experimental values may vary.
| ¹³C NMR (Carbon) | Expected Chemical Shift (δ, ppm) | Assignment |
| Carbonyl (C=O) | ~169.0 | C=O |
| Indazole-C7a | ~140.0 | Aromatic C |
| Indazole-C3a | ~135.5 | Aromatic C |
| Indazole-C5 | ~127.0 | Aromatic C |
| Indazole-C3 | ~124.5 | Aromatic CH |
| Indazole-C6 | ~123.0 | Aromatic CH |
| Indazole-C4 | ~121.5 | Aromatic CH |
| Indazole-C7 | ~110.0 | Aromatic CH |
| Pyrrolidine-C (α to N) | ~49.0 | N-CH₂ |
| Pyrrolidine-C (α to N) | ~46.0 | N-CH₂ |
| Pyrrolidine-C (β to N) | ~26.0 | CH₂ |
| Pyrrolidine-C (β to N) | ~24.0 | CH₂ |
Note: This table represents expected values based on chemical principles and data for related structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) HRMS is used to determine the exact molecular weight of a compound, which allows for the confirmation of its elemental formula. For this compound (C₁₂H₁₃N₃O), the calculated monoisotopic mass is 215.1059 Da. HRMS analysis, typically using Electrospray Ionization (ESI), would be expected to find a molecular ion peak [M+H]⁺ at m/z 216.1137. The high accuracy of this technique (typically within 5 ppm) provides strong evidence for the molecular formula. nih.govmdpi.com
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming key structural features. nih.gov
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (Indazole) | 3300-3100 | Stretching, broad |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Amide) | 1650-1630 | Amide I band, strong |
| C=C (Aromatic) | 1600-1450 | Ring stretching |
Note: This table represents expected absorption regions. Actual peak positions may vary.
Chromatographic Purity and Quantification Techniques (e.g., HPLC, LC-MS)
Chromatographic methods are essential for determining the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques employed for this purpose. rsc.org
High-Performance Liquid Chromatography (HPLC) A reversed-phase HPLC method is typically developed to assess the purity of the compound. This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The purity is determined by integrating the peak area of the main compound and any impurities, often detected by a UV detector set at a wavelength where the chromophore of the indazole ring absorbs strongly (e.g., ~254 nm). A typical method would show a sharp, symmetrical peak for the main compound, with any impurities appearing as separate, smaller peaks. Method validation according to ICH guidelines would establish linearity, accuracy, precision, and robustness. nih.gov
Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Column Temperature | 25 °C |
Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly powerful for identifying and quantifying trace-level impurities that may not be resolved or detected by UV. nih.gov For quantification, an LC-MS/MS method would be developed, monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. nih.govjfda-online.com
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. If a suitable single crystal of this compound can be grown, this technique can unambiguously confirm its molecular structure, including bond lengths, bond angles, and the conformation of the pyrrolidine ring and its orientation relative to the indazole system.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov For a molecule like this compound, which is achiral, the technique would confirm the planarity of the indazole ring and determine the puckering conformation of the pyrrolidine ring. It would also reveal intermolecular interactions, such as hydrogen bonding involving the indazole N-H, which dictate the crystal packing arrangement. While no public crystal structure data is currently available for this specific compound, the methodology remains the gold standard for absolute structural proof.
Future Research Trajectories and Potential Academic Applications
Development of Novel Synthetic Pathways and Methodologies
The synthesis of indazole derivatives is a dynamic field of research, with continuous efforts to develop more efficient, scalable, and environmentally friendly methods. benthamscience.comresearchgate.net Future research on 5-(pyrrolidine-1-carbonyl)-1H-indazole could greatly benefit from these advancements.
Current Synthetic Landscape: The construction of the indazole core typically involves cyclization strategies. organic-chemistry.org Traditional methods, while effective, may sometimes require harsh reaction conditions or starting materials that are not readily accessible, hindering the synthesis of diverse derivatives. researchgate.net More recent approaches have focused on metal-catalyzed reactions, such as palladium-catalyzed C-H amination and copper-mediated N-N bond formation, which offer greater efficiency and functional group tolerance. organic-chemistry.orgnih.gov One-pot domino reactions and methods utilizing inexpensive and readily available starting materials are also gaining prominence. organic-chemistry.orgnih.gov
Future Directions in Synthesis:
Greener Chemistry Approaches: The development of synthetic routes that align with the principles of green chemistry will be a key focus. This includes the use of eco-friendly solvents, catalysts, and reaction conditions. benthamscience.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound and its analogues could lead to more efficient and reproducible manufacturing processes.
Photoredox Catalysis: This emerging field in organic synthesis could provide novel pathways for the construction and functionalization of the indazole ring system under mild conditions.
C-H Activation: Direct C-H functionalization of the indazole core is a powerful tool for creating structural diversity. researchgate.net Future research could explore the selective functionalization of different positions on the indazole ring of this compound to generate a library of related compounds for structure-activity relationship (SAR) studies.
Table 1: Comparison of Synthetic Methodologies for Indazole Derivatives
| Methodology | Advantages | Potential Application for this compound |
|---|---|---|
| Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance. benthamscience.com | Efficiently coupling the pyrrolidine (B122466) carbonyl moiety to the indazole core. |
| One-Pot Domino Reactions | Increased efficiency, reduced waste. nih.gov | Streamlining the synthesis from simple precursors in a single operation. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Enabling large-scale and controlled production for further studies. |
| Photoredox Catalysis | Mild reaction conditions, novel reactivity. | Accessing new derivatives through light-mediated transformations. |
| Direct C-H Functionalization | Atom economy, late-stage modification. researchgate.net | Creating a diverse library of analogues by modifying the indazole scaffold. |
Elucidation of Further Biochemical Targets and Pathways
Indazole derivatives are known to interact with a wide range of biological targets, demonstrating activities as anticancer, anti-inflammatory, and antimicrobial agents. caribjscitech.combenthamscience.com Identifying the specific biochemical targets and pathways modulated by this compound is a crucial area for future research.
Known Targets of Indazole Scaffolds: A significant body of research has highlighted the role of indazole derivatives as kinase inhibitors. researchgate.net They have been shown to target various kinases, including tyrosine kinases and serine/threonine kinases, which are often implicated in cancer and inflammatory diseases. researchgate.net For instance, pazopanib, a drug containing an indazole moiety, is a tyrosine kinase inhibitor used in cancer therapy. nih.gov Other targets for indazole-based compounds include Janus kinases (JAKs), Aurora kinases, and Pim kinases. nih.gov
Prospective Research Areas:
Kinase Profiling: A comprehensive screening of this compound against a broad panel of kinases could reveal novel and selective inhibitory activities. This could lead to the development of targeted therapies for various diseases.
Epigenetic Targets: Investigating the interaction of this compound with epigenetic modulators, such as histone deacetylases (HDACs), is another promising avenue, given that some indazole derivatives have shown activity against these targets. nih.gov
GPCR Modulation: G-protein coupled receptors (GPCRs) are a large family of drug targets. Screening this compound for activity at various GPCRs could uncover unexpected therapeutic applications.
Pathway Analysis: Once a primary target is identified, further studies will be needed to elucidate the downstream signaling pathways affected by the compound. This will provide a deeper understanding of its mechanism of action and potential therapeutic effects.
Table 2: Potential Biochemical Targets for Indazole Derivatives
| Target Class | Examples | Therapeutic Relevance |
|---|---|---|
| Protein Kinases | Tyrosine kinases, Serine/threonine kinases, JAKs, Aurora kinases. researchgate.netnih.gov | Cancer, Inflammation. researchgate.net |
| Epigenetic Modulators | Histone deacetylases (HDACs). nih.gov | Cancer. |
| GPCRs | Various subtypes. | A wide range of diseases. |
| Other Enzymes | Indoleamine 2,3-dioxygenase (IDO1). nih.gov | Cancer immunotherapy. |
Application of Advanced Computational Techniques for Compound Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a rational approach to compound design and optimization. emanresearch.org These techniques can be powerfully applied to this compound to enhance its pharmacological properties.
Computational Approaches in Drug Design:
Molecular Docking: This technique can predict the binding orientation of this compound within the active site of a potential biological target. biotech-asia.org This information is invaluable for understanding the molecular basis of its activity and for designing modifications to improve binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. emanresearch.org This can guide the synthesis of new derivatives with enhanced potency.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex over time, helping to assess the stability of the interaction.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. biotech-asia.org This allows for the early identification and mitigation of potential liabilities, improving the chances of developing a successful drug candidate.
Future Computational Studies:
Virtual Screening: A virtual screen of large compound libraries against a validated target could identify other molecules with a similar or improved activity profile.
De Novo Design: Algorithms can be used to design novel molecules from scratch that are predicted to have high affinity and selectivity for a specific target.
Pharmacophore Modeling: This approach can identify the key chemical features required for biological activity, which can then be used to guide the design of new compounds.
The integration of these computational methods will accelerate the optimization of this compound, leading to the development of more potent, selective, and drug-like molecules. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
